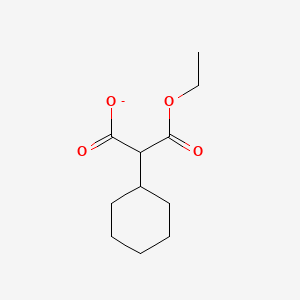

2-Cyclohexyl-3-ethoxy-3-oxopropanoate

Description

2-Cyclohexyl-3-ethoxy-3-oxopropanoate is an ester derivative featuring a cyclohexyl substituent and an ethoxy ester group. PubChem lists the compound (), but technical limitations restrict access to detailed information. The compound’s structure suggests applications in organic synthesis, pharmaceuticals, or agrochemicals, given the prevalence of cyclohexyl and ester moieties in bioactive molecules.

Properties

IUPAC Name |

2-cyclohexyl-3-ethoxy-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIZPDOYJBUYBA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630129 | |

| Record name | 2-Cyclohexyl-3-ethoxy-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147596-63-2 | |

| Record name | 2-Cyclohexyl-3-ethoxy-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-3-ethoxy-3-oxopropanoate typically involves the esterification of 2-cyclohexyl-3-oxopropanoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of 2-Cyclohexyl-3-ethoxy-3-oxopropanoate may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-3-ethoxy-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

2-Cyclohexyl-3-ethoxy-3-oxopropanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-3-ethoxy-3-oxopropanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Differences :

- Functional Groups: The phenyl group and cyclohexylamino substituent in this compound contrast with the ethoxy ester and cyclohexyl group in 2-cyclohexyl-3-ethoxy-3-oxopropanoate.

- Reactivity: The amino group may enhance hydrogen bonding, increasing solubility in polar solvents compared to the ethoxy ester.

Cyclohexyl 1,2,2-Trimethylpropyl Methylphosphonate

Key Differences :

- Backbone Structure: The phosphonate group (P=O) replaces the propanoate ester, increasing resistance to hydrolysis and altering electronic properties.

Other Cyclohexyl-Containing Esters

Compounds like 3,3-Dimethylbutyl isopropylphosphonofluoridate () and 2-(3-Methoxyphenyl)-2-[(propan-2-yl)amino]cyclohexan-1-one () highlight structural diversity:

- Phosphonofluoridates: These exhibit higher toxicity and are regulated under chemical weapon conventions due to their acetylcholinesterase inhibition .

- Methoxy-Substituted Cyclohexanones: The methoxy group enhances lipophilicity, influencing blood-brain barrier penetration in psychoactive compounds .

Comparative Data Table

Research Implications and Gaps

- Synthetic Optimization: The moderate yield (54%) of Ethyl 3-(cyclohexylamino)-3-oxo-2-phenylpropanoate suggests room for improving methodologies applicable to the target compound .

- Stability Studies : Phosphonate analogs () demonstrate hydrolytic stability, urging comparative studies on the ethoxy ester’s susceptibility to degradation.

- Biological Activity : While BCNU () is unrelated structurally, its delayed hematopoietic toxicity underscores the need for toxicity profiling of cyclohexyl esters in preclinical models.

Biological Activity

2-Cyclohexyl-3-ethoxy-3-oxopropanoate (CAS No. 147596-63-2) is an organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

2-Cyclohexyl-3-ethoxy-3-oxopropanoate has the following chemical structure:

- Molecular Formula : C11H18O4

- Molecular Weight : 202.26 g/mol

- CAS Number : 147596-63-2

The compound features an ethoxy group and a cyclohexyl moiety, which may influence its solubility and interaction with biological targets.

The biological activity of 2-Cyclohexyl-3-ethoxy-3-oxopropanoate is primarily attributed to its ability to interact with various biomolecules. The ester and ketone functionalities allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The specific pathways involved in its action are still under investigation, but preliminary studies suggest it may affect cellular signaling pathways related to inflammation and cancer cell proliferation.

Antimicrobial Properties

Research has indicated that 2-Cyclohexyl-3-ethoxy-3-oxopropanoate exhibits significant antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a potential mechanism for reducing inflammation in vivo.

Anticancer Activity

Recent investigations into the anticancer properties of 2-Cyclohexyl-3-ethoxy-3-oxopropanoate have yielded promising results. In vitro assays revealed that the compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of 2-Cyclohexyl-3-ethoxy-3-oxopropanoate against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, showcasing its potential as a therapeutic agent for bacterial infections.

- Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with 2-Cyclohexyl-3-ethoxy-3-oxopropanoate resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls (p < 0.05), highlighting its anti-inflammatory potential.

- Anticancer Properties : In a study involving MDA-MB-231 breast cancer cells, treatment with varying concentrations of 2-Cyclohexyl-3-ethoxy-3-oxopropanoate led to a dose-dependent decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis confirmed increased apoptosis rates correlated with elevated levels of cleaved PARP.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference/Study |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | Study on antimicrobial efficacy |

| Anti-inflammatory | Reduced TNF-α production | Inflammation model study |

| Anticancer | IC50 = 15 µM in MDA-MB-231 cells | Cancer cell line study |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.